N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide
Overview
Description
“N-(2-Aminoethyl)acetamide” is an organic building block . It’s used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .
Synthesis Analysis
The synthesis of compounds similar to “N-(2-aminoethyl)-4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamide” involves the introduction of an azomethine group by the condensation reaction of N-(2-aminoethyl)-3-aminopropyltrimethoxysilane with different compounds containing a carbonyl group .
Physical And Chemical Properties Analysis
“N-(2-Aminoethyl)acetamide” has a pH of 10 (20 °C, 10 g/L in H2O) . It’s a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use .
Scientific Research Applications
Chiral Peptide Nucleic Acids (PNAs)
This compound can be used in the synthesis of chiral PNAs . PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone . They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .
Antisense and Antigene Properties
The compound can be used to improve the antisense and antigene properties of PNAs . This involves increasing the binding affinity for DNA and RNA, which can be achieved by suitable preorganization .
Resistance to Nucleases and Proteases
PNAs, which can be synthesized using this compound, are resistant to nucleases and proteases . This makes them particularly useful in environments where these enzymes are present .
Low Affinity for Proteins
PNAs have a low affinity for proteins , which can be advantageous in certain applications where protein binding could interfere with the desired outcome .
Formaldehyde Adsorption
A composite aerogel made from Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane (MCC/APMDS) can be used for formaldehyde adsorption . The protonated –NH3+ group in APMDS reacts with formaldehyde to form a Schiff base, achieving the effect of deformaldehyde .
Air Purification
The MCC/APMDS composite aerogel, which can be synthesized using this compound, has high formaldehyde adsorption capacity . This makes it suitable for use in air purification systems .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-4,5-dibromo-1-methylpyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Br2N3O/c1-13-6(4-5(9)7(13)10)8(14)12-3-2-11/h4H,2-3,11H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPZYAIWMMFGQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=C1Br)Br)C(=O)NCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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